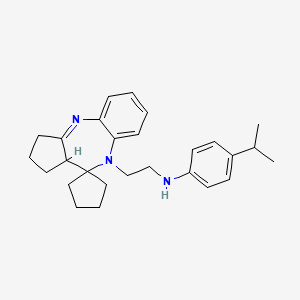
Tetramethylthionine hydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetramethylthionine hydroxide, also known as methylene blue, is a synthetic compound with a rich history of use in various scientific fields. It is a dark green crystalline powder that turns blue when dissolved in water. This compound has been widely used as a dye, a medication, and a chemical reagent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetramethylthionine hydroxide can be synthesized through the oxidation of dimethyl-p-phenylenediamine in the presence of sodium thiosulfate. The reaction typically occurs in an aqueous medium and requires careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, this compound is produced by the reaction of dimethyl-p-phenylenediamine with sodium thiosulfate and ferric chloride. The process involves several steps, including oxidation, precipitation, and purification, to yield a high-purity product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Tetramethylthionine hydroxide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form leucomethylene blue.
Reduction: It can be reduced back to its original form from leucomethylene blue.
Substitution: It can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite are often used.
Substitution: Conditions typically involve the use of nucleophiles like halides or amines in an aqueous or organic solvent.
Major Products
Oxidation: Leucomethylene blue.
Reduction: Methylene blue.
Substitution: Various substituted methylene blue derivatives.
Applications De Recherche Scientifique
Tetramethylthionine hydroxide has a wide range of applications in scientific research:
Chemistry: Used as a redox indicator and a stain for various analytical techniques.
Biology: Employed in staining biological tissues and cells, making it easier to observe under a microscope.
Medicine: Used to treat methemoglobinemia, a condition where hemoglobin is unable to release oxygen effectively to body tissues.
Industry: Utilized in the production of textiles, paper, and as a component in certain types of batteries.
Mécanisme D'action
Tetramethylthionine hydroxide exerts its effects through several mechanisms:
Redox Reactions: It acts as an electron donor or acceptor in redox reactions, which is crucial for its role as a redox indicator.
Enzyme Activation: It activates certain enzymes, such as NADPH methemoglobin reductase, which helps in reducing methemoglobin to hemoglobin.
Cellular Staining: It binds to cellular components, allowing for enhanced visualization under a microscope.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetramethylammonium hydroxide: Another quaternary ammonium compound with similar basic properties but different applications.
Tetraethylammonium hydroxide: Similar in structure but used primarily as a pharmacological research agent.
Uniqueness
Tetramethylthionine hydroxide is unique due to its dual role as both a dye and a medication. Its ability to participate in redox reactions and its use in treating methemoglobinemia set it apart from other similar compounds.
Propriétés
Numéro CAS |
613-10-5 |
|---|---|
Formule moléculaire |
C16H19N3OS |
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;hydroxide |
InChI |
InChI=1S/C16H18N3S.H2O/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;/h5-10H,1-4H3;1H2/q+1;/p-1 |
Clé InChI |
DJRKUXZQFQJGGN-UHFFFAOYSA-M |
SMILES canonique |
CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.[OH-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





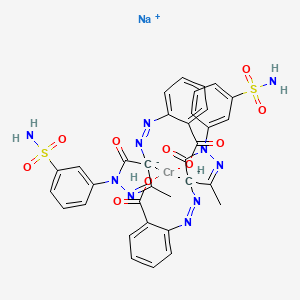
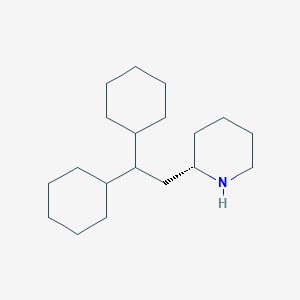
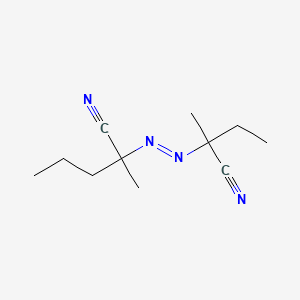
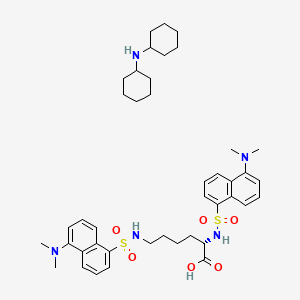
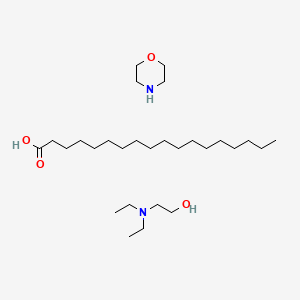
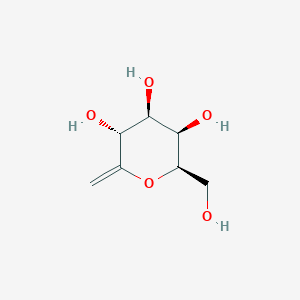
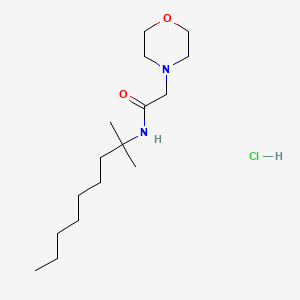
![3,5-Dihydro[1,2,4]triazino[3,4-C][1,4]benzoxazin-2(1h)-One](/img/structure/B12720750.png)
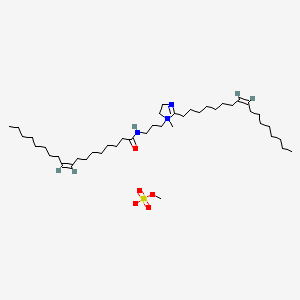
![8-chloro-6-(2-chlorophenyl)-1-(4-methylpiperazin-1-yl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine;oxalic acid](/img/structure/B12720766.png)
